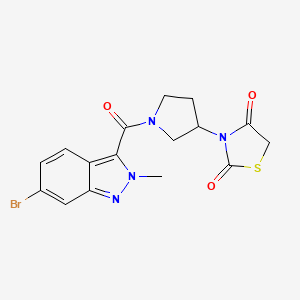
3-(1-(6-溴-2-甲基-2H-吲唑-3-羰基)吡咯烷-3-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H15BrN4O3S and its molecular weight is 423.29. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-Inflammatory Applications
The indazole moiety, which is part of the compound’s structure, has been associated with anti-inflammatory properties. Indazoles have been synthesized and screened for their in vivo anti-inflammatory potential in various experimental models . This suggests that our compound could be explored for its efficacy in reducing inflammation, potentially contributing to the development of new anti-inflammatory drugs.
Antimicrobial Activity
Indazole derivatives have shown promise as antimicrobial agents. Their ability to inhibit the growth of bacteria and other microorganisms can be leveraged in the development of new antibiotics or disinfectants . The bromo and thiazolidine components of the compound may enhance these properties, making it a candidate for antimicrobial drug synthesis.
Anticancer Research
The structural complexity of indazoles has been linked to antineoplastic activity against various human cancer cell lines . The compound could be part of targeted cancer therapies, possibly as a cytostatic agent or as a molecule that can be tagged for imaging cancer cells.
Antidiabetic Potential
Indazole compounds have been identified with hypoglycemic effects, indicating potential applications in the treatment of diabetes . The compound could be investigated for its ability to modulate blood sugar levels or enhance insulin sensitivity.
Antiprotozoal and Antiparasitic Effects
Some indazole derivatives have demonstrated potent activity against parasitic strains, including those causing Chagas disease . The compound could be researched further for its use in treating parasitic infections, contributing to the field of tropical medicine.
Enzyme Inhibition
Indazole derivatives have been studied for their role as enzyme inhibitors, which is crucial in the regulation of biochemical pathways . The compound could be used to study the inhibition of specific enzymes, potentially leading to the development of drugs that target those enzymes in various diseases.
作用机制
Target of Action
The compound, also known as 3-[1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, is a complex molecule with a 2H-indazole core . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The inhibition, regulation, and/or modulation, in particular, ofCHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of phosphoinositide 3-kinase δ can impact the PI3K/AKT/mTOR pathway , which is crucial for cell survival and proliferation . The modulation of CHK1 and CHK2 kinases can influence the DNA damage response pathway , thereby affecting cell cycle progression and DNA repair .
Pharmacokinetics
The compound’smolecular weight of 211.06 suggests that it may have good bioavailability, as molecules with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s interaction with its targets and its impact on biochemical pathways can lead to various molecular and cellular effects. For instance, the inhibition of phosphoinositide 3-kinase δ can lead to the suppression of cell survival and proliferation . The modulation of CHK1 and CHK2 kinases can result in cell cycle arrest and enhanced DNA repair .
属性
IUPAC Name |
3-[1-(6-bromo-2-methylindazole-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S/c1-19-14(11-3-2-9(17)6-12(11)18-19)15(23)20-5-4-10(7-20)21-13(22)8-25-16(21)24/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFKCWURWPAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



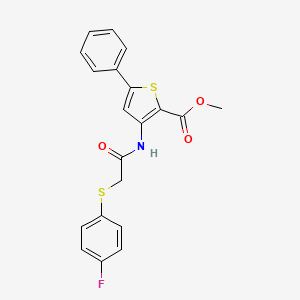


![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)
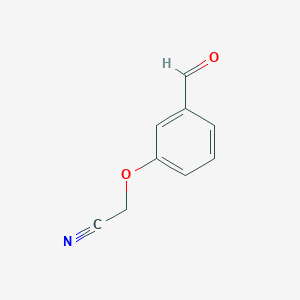
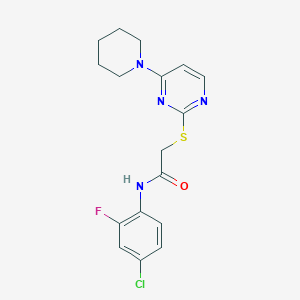
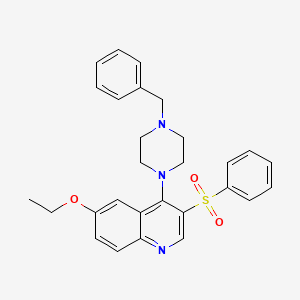
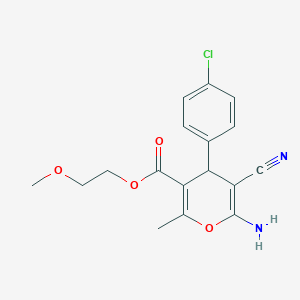
![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)
![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)
![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2865979.png)